Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate
Overview
Description
Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a cyclopropyl group attached to the pyrazole ring, which can influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 3-cyclopropyl-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.
Scientific Research Applications
Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazole derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its pyrazole core.
Medicine: Pyrazole derivatives are known for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The cyclopropyl group may enhance the binding affinity and selectivity of the compound for its targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-cyclopropyl-5-formyl-1H-pyrazol-1-yl)acetate
- Ethyl 2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetate
- Ethyl 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetate hydrochloride
Uniqueness
Ethyl 2-(3-cyclopropyl-1H-pyrazol-1-yl)acetate is unique due to the specific positioning of the cyclopropyl group on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct properties compared to other pyrazole derivatives, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 2-(3-cyclopropylpyrazol-1-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)7-12-6-5-9(11-12)8-3-4-8/h5-6,8H,2-4,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEWLRPGCTYPEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)C2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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